Kadsulignan F
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Overview
Description
Kadsulignan F is a spirobenzofuranoid dibenzocyclooctadiene lignan isolated from the stems of Kadsura oblongifolia . Lignans are a class of secondary metabolites found in plants, known for their diverse biological activities. This compound, like other lignans, exhibits various pharmacological properties, making it a subject of interest in scientific research.
Preparation Methods
The preparation of Kadsulignan F involves the extraction and isolation from the plant Kadsura oblongifolia. The stems of the plant are typically dried and then extracted using solvents such as acetone or ethyl acetate . The extract is then subjected to chromatographic techniques to isolate this compound. The structure of this compound is elucidated using spectroscopic methods such as NMR and mass spectrometry .
Chemical Reactions Analysis
Kadsulignan F undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the intramolecular radical spirocyclisation, which mimics a key step in the proposed biosynthesis of dibenzocyclooctadiene lignans . Common reagents used in these reactions include dichloroaluminum hydride and diethyl ether . The major products formed from these reactions are various lignan derivatives, which can be further studied for their biological activities.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Kadsulignan F involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the inhibition of specific enzymes and signaling pathways involved in cell proliferation and inflammation . The exact molecular targets and pathways are still under investigation, but studies suggest that this compound may modulate oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
Kadsulignan F is unique among lignans due to its spirobenzofuranoid structure. Similar compounds include Kadsulignan A, B, C, E, and G, which are also isolated from Kadsura species . These compounds share similar biological activities but differ in their chemical structures and specific pharmacological properties. For instance, Kadsulignan A and B have been studied for their anti-HIV activities, while Kadsulignan C exhibits anti-inflammatory effects .
Properties
Molecular Formula |
C29H32O11 |
---|---|
Molecular Weight |
556.6 g/mol |
IUPAC Name |
[(1S,12R,13S,14S,15S)-12-acetyloxy-14-hydroxy-19,20-dimethoxy-13,14-dimethyl-18-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,19-pentaen-15-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C29H32O11/c1-8-13(2)27(32)40-25-17-10-18(31)22(34-6)26(35-7)29(17)11-36-24-20(29)16(9-19-23(24)38-12-37-19)21(39-15(4)30)14(3)28(25,5)33/h8-10,14,21,25,33H,11-12H2,1-7H3/b13-8-/t14-,21+,25-,28-,29-/m0/s1 |
InChI Key |
LXUHSPACKMGZQS-HOIDTGBZSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1C2=CC(=O)C(=C([C@@]23COC4=C3C(=CC5=C4OCO5)[C@@H]([C@@H]([C@]1(C)O)C)OC(=O)C)OC)OC |
Canonical SMILES |
CC=C(C)C(=O)OC1C2=CC(=O)C(=C(C23COC4=C3C(=CC5=C4OCO5)C(C(C1(C)O)C)OC(=O)C)OC)OC |
Origin of Product |
United States |
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